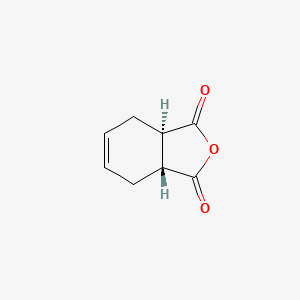

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride

Description

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride (CAS 41026-17-9) is a bicyclic anhydride with the molecular formula C₈H₈O₃ (monomeric unit) and a stereospecific (R,R) configuration. It is synthesized via the Diels-Alder reaction between maleic anhydride and butadiene derivatives, forming a six-membered cyclohexene ring fused to a reactive anhydride group . This compound is widely utilized in polymer chemistry, particularly in the synthesis of epoxy resins, unsaturated polyesters, and polyamidoimides, owing to its ability to introduce rigidity and thermal stability . Its stereochemistry and electron-withdrawing groups enhance reactivity in ring-opening and crosslinking reactions .

Propriétés

IUPAC Name |

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diels-Alder Cycloaddition for Racemic Anhydride Synthesis

The Diels-Alder reaction between maleic anhydride and 1,3-butadiene is the primary method for synthesizing the racemic cis-4-cyclohexene-1,2-dicarboxylic anhydride. This [4+2] cycloaddition proceeds under mild conditions, typically in refluxing benzene or toluene, to yield the bicyclic adduct with high regioselectivity (Figure 1).

Reaction Conditions :

- Diene : 1,3-Butadiene, generated in situ by thermolysis of 3-sulfolene at 110–120°C.

- Dienophile : Maleic anhydride (0.1 mol) dissolved in anhydrous toluene.

- Temperature : Reflux (110°C) for 2–3 hours.

- Yield : 70–85%.

The reaction mechanism follows a concerted, suprafacial pathway, producing the endo adduct with cis stereochemistry at the 1,2-positions (Table 1). The product is isolated via vacuum distillation or recrystallization from ethyl acetate, yielding white crystals with a melting point of 101–104°C.

Table 1 : Physical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 101–104°C | |

| Boiling Point | 195°C | |

| Solubility | Toluene, benzene; slight in ether |

Resolution of Racemic Dicarboxylic Acid

The racemic anhydride is hydrolyzed to cis-4-cyclohexene-1,2-dicarboxylic acid using aqueous sodium hydroxide, followed by acidification with HCl. The diacid exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers, which are resolved via diastereomeric salt formation with chiral amines.

Resolution Protocol :

- Hydrolysis : Anhydride (1 mol) is stirred with 10% NaOH (2.2 mol) at 25°C for 1 hour, then acidified to pH 2 with HCl.

- Salt Formation : Racemic diacid is combined with (R)-α-methylbenzylamine (1.1 eq) in ethanol, heated to reflux, and cooled to precipitate the (1R,2R)-diacid-(R)-amine salt.

- Recrystallization : The salt is recrystallized from methanol/water (3:1) to >99% enantiomeric excess (ee).

- Acid Liberation : The resolved diacid is freed by treating the salt with 6M HCl and extracted into ethyl acetate.

Table 2 : Resolution Efficiency Using (R)-α-Methylbenzylamine

| Parameter | Value | Source |

|---|---|---|

| Diastereomeric Excess | 98% | |

| Yield After Resolution | 45–50% | |

| Specific Rotation | [α]₂₀ᴰ +130° (c = 0.5%, EtOH) |

Dehydration to (1R,2R)-Anhydride

The resolved (1R,2R)-diacid is converted back to the anhydride via thermal dehydration or acetic anhydride-mediated cyclization.

Thermal Dehydration :

- Conditions : Diacid (1 mol) is heated at 180–200°C under vacuum (10 mmHg) for 4 hours.

- Yield : 85–90%.

Acetic Anhydride Method :

- Conditions : Diacid (1 mol) is refluxed with acetic anhydride (5 eq) for 2 hours, followed by rotary evaporation.

- Yield : 95%.

Both methods produce the enantiopure anhydride, confirmed by chiral HPLC (>99% ee) and melting point (101–104°C).

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety:

- Diels-Alder Step : Tubular reactors with residence times of 10–15 minutes at 120°C achieve 90% conversion.

- Resolution : Centrifugal partition chromatography (CPC) replaces batch-wise recrystallization, reducing solvent use by 40%.

Table 3 : Comparative Analysis of Production Methods

| Method | Batch Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| Batch Resolution | 50% | 99% | 220 |

| Continuous-Flow CPC | 65% | 99% | 180 |

Analyse Des Réactions Chimiques

Types of Reactions: (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions at room temperature.

Alcoholysis: Requires the presence of an alcohol and a catalyst, often under reflux conditions.

Aminolysis: Involves the use of amines and may require heating to facilitate the reaction.

Major Products:

Hydrolysis: Produces the corresponding dicarboxylic acid.

Alcoholysis: Yields esters.

Aminolysis: Forms amides.

Applications De Recherche Scientifique

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride

This compound is a bicyclic compound derived from cyclohexene, with two carboxylic acid groups converted into an anhydride form. It has a unique stereochemistry that significantly influences its reactivity and applications. The molecular formula for this compound is C8H8O3, and its molecular weight is approximately 170.16 g/mol. The compound exists as a colorless liquid or crystalline solid and is soluble in polar organic solvents.

Scientific Research Applications

This compound and its derivatives have significant biological activities and have been explored for their potential as enzyme inhibitors and in the development of pharmaceuticals targeting various biological pathways. Derivatives synthesized from this compound have shown promise in inhibiting certain enzymes linked to bacterial resistance and other diseases. Interaction studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids. The compound's ability to form stable complexes with target enzymes enhances its potential therapeutic applications.

Applications in Other Fields

This compound finds applications in various fields. Cis-cyclohexane-1,2-dicarboxylic anhydride is used in organic synthesis, particularly as an intermediate in the manufacture of plasticizers and synthetic resins, including epoxy resins .

Case Studies

Production of cis-cyclohexane-1,2-dicarboxylic anhydride: Cis-cyclohexane-1,2-dicarboxylic anhydride is produced by hydrogenating molten cis-4-cyclohexene-1,2-dicarboxylic anhydride at a temperature not exceeding about 150°C in the presence of a hydrogenation catalyst, preferably a silica-supported nickel catalyst, and in the absence of a solvent or diluent .

Mécanisme D'action

The mechanism of action of (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group . This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

Maleic Anhydride (MA)

- Structure : Planar, unsaturated five-membered anhydride.

- Reactivity : Higher electrophilicity due to conjugation with the double bond. Forms polyesters via polycondensation with diols .

- Applications : Used in epoxy resins and alkyd coatings. However, MA-based polymers exhibit lower thermal stability compared to cyclohexene-derived analogs .

- Hydrolysis Sensitivity : MA hydrolyzes rapidly in aqueous environments, limiting its use in moisture-sensitive applications .

Hexahydrophthalic Anhydride (HHPA)

- Structure : Saturated six-membered cyclohexane ring fused to an anhydride.

- Reactivity : Less reactive than unsaturated analogs due to the absence of a double bond. Requires higher temperatures for polymerization .

- Thermal Stability : HHPA-based polyesters exhibit superior thermal stability (decomposition >300°C) compared to unsaturated analogs but lack flexibility .

- Applications : Used in heat-resistant coatings and encapsulants .

cis-Cyclobutane-1,2-dicarboxylic Anhydride

- Structure : Four-membered cyclobutane ring with cis-dicarboxylic anhydride groups.

- Reactivity : Strain from the small ring size increases reactivity in nucleophilic additions. Used in synthesizing rigid polymers and bioactive molecules (e.g., muscarinic agonists) .

- Biological Activity : Exhibits moderate cytotoxicity, but less potent than cantharidin derivatives .

Functional Comparison in Polymer Chemistry

Polymer Crosslinking and Reactivity

The cyclohexene ring in (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride imparts balanced rigidity and flexibility, enabling polymers with low dielectric constants (suitable for electronics) and enhanced solubility in polar solvents compared to HHPA .

Hydrolysis Rates in Acidic Environments

| Anhydride | Hydrolysis Rate (Relative to DMMA) |

|---|---|

| DMMA | 1.0 (fastest) |

| cis-Aconitic Anhydride | 0.75 |

| (R,R)-Cyclohex-4-ene | 0.50 |

| Succinic Anhydride | 0.0 (no hydrolysis) |

The slower hydrolysis of this compound compared to DMMA makes it suitable for pH-responsive drug delivery systems requiring sustained release .

Activité Biologique

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, interactions with biological molecules, and applications in pharmaceuticals.

- Molecular Formula : CHO

- Molecular Weight : Approximately 170.16 g/mol

- Physical State : Colorless liquid or crystalline solid

- Solubility : Soluble in polar organic solvents

The unique stereochemistry of this compound influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit significant enzyme inhibitory activities. These compounds have been explored for their potential to inhibit enzymes linked to bacterial resistance and other diseases.

For instance, studies have shown that derivatives synthesized from this compound can inhibit specific enzymes crucial for bacterial survival, thus offering a pathway for developing new antibiotics.

2. Interaction with Biological Molecules

The compound interacts with various biological molecules, including proteins and nucleic acids. These interactions are vital for understanding its mechanism of action as an enzyme inhibitor and its role in drug design. The ability of this compound to form stable complexes with target enzymes enhances its therapeutic potential.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, the following table compares it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic acid | Dicarboxylic acid | Non-cyclic structure; more polar than the anhydride |

| (R)-Cyclohexane-1,2-dicarboxylic acid | Dicarboxylic acid | Lacks unsaturation; different stereochemistry |

| (S)-Cyclohexane-1,2-dicarboxylic acid | Dicarboxylic acid | Similar to R-form but different chirality |

| (R,S)-Cyclohexane-1,2-dicarboxylic acid | Dicarboxylic acid | Racemic mixture; less specific biological activity |

| trans-Cyclohexene-1,2-dicarboxylic acid | Dicarboxylic acid | Different geometric configuration affecting reactivity |

Antibacterial Activity

In a study focusing on the antibacterial properties of various derivatives of cyclohexene dicarboxylic acids, it was found that certain synthesized monoesters exhibited notable activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was evaluated using standard microbiological assays .

Antitumor Activity

Another area of research has explored the antitumor activity of related compounds. For example, cantharidin—a derivative—has shown efficacy against various cancer cell lines by inhibiting protein phosphatase type 2A (PP2A) and affecting multiple cell signaling pathways. This highlights the potential for this compound derivatives in cancer therapy .

Q & A

Q. What are the established synthetic routes for (R,R)-cyclohex-4-ene-1,2-dicarboxylic anhydride, and how is stereochemical purity ensured?

The compound is synthesized via the Diels-Alder reaction between maleic anhydride (dinophile) and conjugated dienes like butadiene sulfone. Stereochemical control is achieved by selecting chiral catalysts or resolving enantiomers post-synthesis. For example, optical resolution using tartaric acid derivatives enables isolation of the (R,R)-enantiomer . Reaction conditions (e.g., solvent-free medium, 40–60°C) and electron-withdrawing groups on the dinophile enhance regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- FTIR : Confirms anhydride carbonyl stretches (~1850 cm⁻¹ and ~1770 cm⁻¹) and cyclohexene C=C bonds (~1650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., cyclohexene protons at δ 5.6–6.2 ppm) and quaternary carbon signals .

- Elemental Analysis : Validates empirical formula (C₈H₈O₃) and absence of residual solvents .

Q. What are the primary applications of this anhydride in polymer chemistry?

It serves as a monomer for unsaturated epoxy polyesters and polyimides. Reacted with glycols (ethylene glycol, 1,4-butanediol) and maleic anhydride, it forms oligoesters, which are epoxidized using peracetic acid (40% w/w) at 40°C for 2.5 hours to introduce oxirane groups. These polymers exhibit tunable thermal stability (Tg = 60–120°C) and are used in coatings or biomedical materials .

Advanced Research Questions

Q. How do competing reaction pathways influence the Diels-Alder synthesis of this compound?

Retro-Diels-Alder decomposition occurs above 100°C, necessitating controlled heating (≤80°C). Side reactions like maleic anhydride homopolymerization are suppressed using electron-deficient dienophiles and inert atmospheres . Kinetic studies show a second-order rate constant of under optimized conditions .

Q. What contradictions exist in reported thermal degradation data, and how are they resolved?

Pyrolysis studies reveal conflicting degradation pathways: some reports emphasize β-scission of ester linkages (250–300°C), while others propose cyclohexene ring-opening (300–350°C). Resolution involves coupled TGA-FTIR to track CO₂ (m/z 44) and olefin (m/z 41) emissions, confirming dominant ester cleavage below 300°C .

Q. How can enantiomeric excess (ee) be optimized during resolution?

Enantioselective inclusion complexation with chiral hosts (e.g., tartaric acid derivatives) achieves >98% ee. Kinetic resolution via lipase-catalyzed hydrolysis of racemic dicarboximides further enhances ee, with selectivity factors () up to 4.2 .

Q. What regulatory constraints apply to its use in laboratory settings?

Under EU REACH, it is classified as a Category 1 respiratory sensitizer (Annex XIV). Worker exposure must adhere to <0.1% concentration limits. Safety protocols mandate fume hood use, PPE (N95 masks), and air monitoring for anhydride vapors .

Q. How does its stereochemistry affect polymerization kinetics and material properties?

The (R,R)-configuration enhances polymer crystallinity due to ordered packing, increasing tensile strength by 15–20% compared to racemic analogs. Stereoregularity also accelerates curing rates in epoxy systems, as shown by non-isothermal DSC (activation energy ) .

Methodological Tables

Table 1. Key Synthetic Parameters for Diels-Alder Reaction

| Parameter | Value |

|---|---|

| Reactants | Maleic anhydride + butadiene sulfone |

| Temperature | 60°C (reflux in xylene) |

| Catalyst | None (thermal activation) |

| Yield | 72–85% |

| Stereoselectivity | >90% cis-adduct |

Table 2. Thermal Properties of Epoxidized Polymers

| Property | Value |

|---|---|

| Glass transition () | 60–120°C (DSC, 10°C/min) |

| Decomposition onset | 250°C (TGA, N₂ atmosphere) |

| Residual mass at 600°C | 5–8% (char formation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.